

Spectroscopic Characterization of 5-Hydroxymethyl-2-furoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 5-Hydroxymethyl-2-furoic acid

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This technical guide provides an in-depth analysis of the spectroscopic properties of **5-Hydroxymethyl-2-furoic acid**, a key organic compound with applications in various fields, including as a metabolite and a building block in chemical synthesis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this molecule, offering a comprehensive resource for its identification and characterization.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **5-Hydroxymethyl-2-furoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~13.0 (broad s)	Singlet	-COOH
7.25	Doublet	H-3
6.50	Doublet	H-4
~5.5 (broad s)	Singlet	-OH
4.59	Singlet	-CH ₂ -

Note: Data is compiled from typical values for similar structures and publicly available spectra. The chemical shifts of exchangeable protons (-COOH, -OH) can vary significantly with solvent and concentration.

¹³C NMR Data

Chemical Shift (δ) ppm	Assignment
161.0	C-6 (-COOH)
158.0	C-5
148.0	C-2
120.0	C-3
110.0	C-4
57.0	C-7 (-CH ₂)

Note: This data is based on spectral prediction and publicly available information.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-2400 (broad)	Strong	O-H stretch (carboxylic acid)
~3300 (broad)	Medium	O-H stretch (alcohol)
~3100	Weak	C-H stretch (aromatic)
~1680	Strong	C=O stretch (carboxylic acid)
~1580, ~1470	Medium	C=C stretch (furan ring)
~1200	Strong	C-O stretch (carboxylic acid)
~1020	Strong	C-O stretch (alcohol)

Note: IR data is based on typical absorption frequencies for the functional groups present in the molecule.

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
142	~40	[M] ⁺ (Molecular Ion)
125	~100	[M-OH] ⁺
97	~85	[M-COOH] ⁺
69	~30	Furan ring fragment

Note: This fragmentation pattern is predicted based on the structure of the molecule under electron ionization (EI).

Experimental Protocols

Detailed methodologies for the spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **5-Hydroxymethyl-2-furoic acid** is prepared by dissolving approximately 10-20 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl

sulfoxide- d_6 (DMSO- d_6), in a standard 5 mm NMR tube. The use of DMSO- d_6 is recommended to observe the exchangeable protons of the carboxylic acid and alcohol functional groups. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

Both ^1H and ^{13}C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. For ^1H NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay of at least 5 seconds to ensure accurate integration. For ^{13}C NMR, a proton-decoupled sequence is employed to simplify the spectrum and enhance the signal of carbon atoms.

Infrared (IR) Spectroscopy

The IR spectrum of solid **5-Hydroxymethyl-2-furoic acid** is typically obtained using the potassium bromide (KBr) pellet technique. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a transparent or translucent pellet.

The KBr pellet is placed in the sample holder of a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any impurities in the KBr. The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm^{-1} .

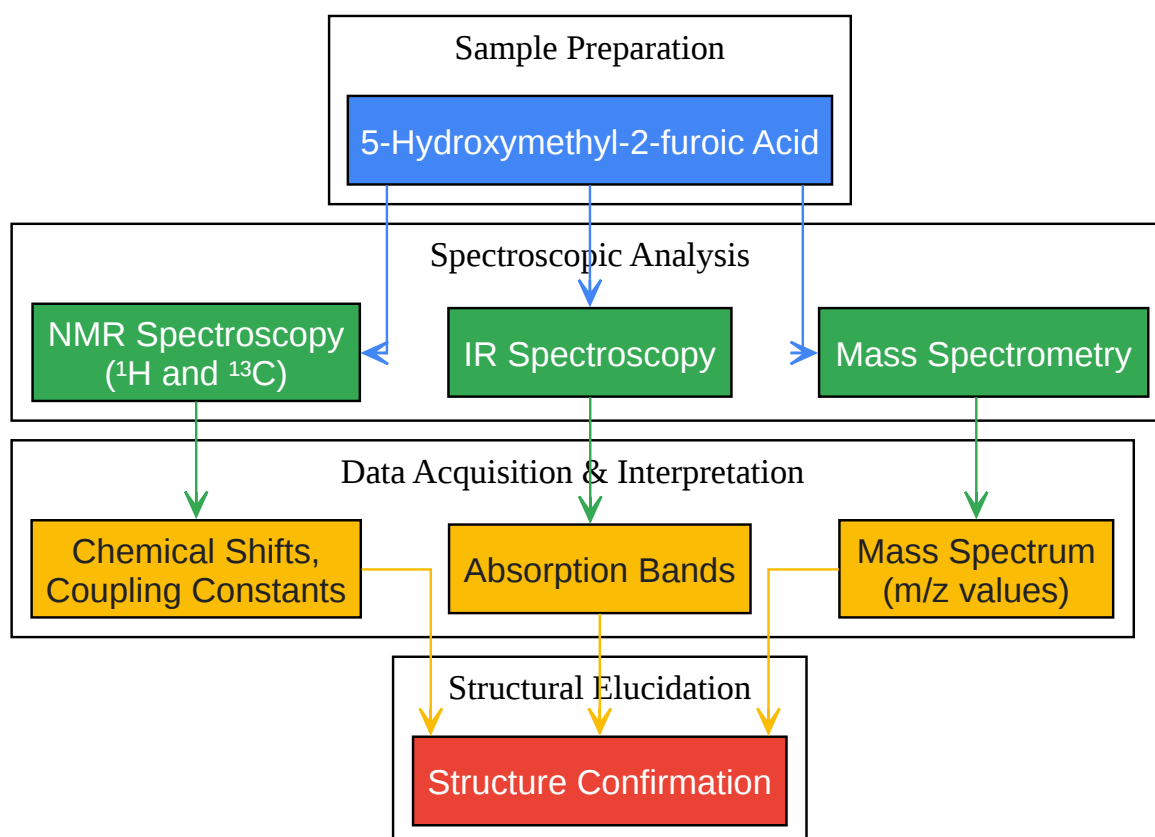
Mass Spectrometry (MS)

Mass spectral analysis is performed using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the solid sample is introduced into the ion source, typically via a direct insertion probe. The sample is vaporized by heating, and the resulting gas-phase molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecules.

The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualization of the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like **5-Hydroxymethyl-2-furoic acid**.



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Caption: General workflow for spectroscopic characterization.

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